molecular formula C15H11BrClFO B1520691 3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one CAS No. 898760-39-9

3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one

Cat. No.: B1520691
CAS No.: 898760-39-9
M. Wt: 341.6 g/mol
InChI Key: TVUPZLKYSDZDAJ-UHFFFAOYSA-N
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Description

This compound is a halogenated aryl ketone featuring a propan-1-one backbone substituted with a 3-bromophenyl group at the third carbon and a 4-chloro-3-fluorophenyl group at the first carbon. Its molecular formula is C₁₅H₁₀BrClFO, with a molecular weight of 356.6 g/mol (estimated).

Properties

IUPAC Name

3-(3-bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUPZLKYSDZDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one is an organic compound classified as an aryl ketone. Its unique structure features a propanone backbone with bromine, chlorine, and fluorine substituents on the aromatic rings, which may significantly influence its biological activity and chemical properties. The molecular formula for this compound is C15H12BrClFC_{15}H_{12}BrClF, with a molecular weight of approximately 335.62 g/mol .

Case Study: Related Compounds

A study evaluating ferrocenyl chalcones, structurally similar to our compound, found significant cytotoxicity against MDA-MB-231 and 4T1 cancer cell lines, with IC50 values ranging from 6.59 to 12.51 µM . This suggests that halogenated aryl ketones can potentially serve as effective anticancer agents.

Antimicrobial Activity

Compounds with similar halogen substitutions have also shown antimicrobial properties. For example, studies have reported that certain halogenated phenyl derivatives exhibit antibacterial activity against strains such as E. coli and S. aureus . The presence of bromine and chlorine in the structure of this compound may enhance its lipophilicity and alter receptor interactions, potentially leading to increased antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented in various studies. For instance, certain aryl ketones have been shown to inhibit pro-inflammatory cytokines like IL-6 and TNF-α, suggesting a possible pathway for the therapeutic use of this compound in inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can often be correlated with their structural features:

Compound Name Structural Features Biological Activity
4'-Bromo-3-(4-chlorophenyl)propiophenoneBromine and chlorine on phenyl ringsIntermediate in organic synthesis; potential anticancer properties
1-(4-Bromo-2-fluorophenyl)propan-1-oneBromine and fluorine substitutionsHigh lipophilicity; potential drug candidate
7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-oneComplex polycyclic structureUnique reactivity; potential for diverse biological activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The compound is part of a broader class of halogenated propan-1-one derivatives. Key analogs include:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one 3-Bromophenyl, 4-chloro-3-fluorophenyl C₁₅H₁₀BrClFO 356.6 Reference compound
1-(3-Bromophenyl)-3-(4-fluorophenyl)propan-1-one (CAS 898768-14-4) 3-Bromophenyl, 4-fluorophenyl C₁₅H₁₂BrFO 307.16 Lacks chlorine; reduced steric/electronic effects
(2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one 3-Bromophenyl, 4-chlorophenyl (α,β-unsaturated ketone) C₁₅H₁₀BrClO 321.6 Conjugated double bond alters reactivity and planarity
3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one (CAS 898761-72-3) 4-Bromophenyl, 2-(trifluoromethyl)phenyl C₁₆H₁₁BrF₃O 372.1 Trifluoromethyl group enhances electron-withdrawing effects
1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) 4-Chlorophenyl, p-tolyl (α,β-unsaturated) C₁₆H₁₃ClO 256.7 Tolyl group introduces methyl substituent; no bromine/fluorine
Key Observations :
  • Halogen Positioning : The target compound’s 4-chloro-3-fluorophenyl group introduces steric hindrance and ortho/para electronic effects distinct from analogs like CAS 898768-14-4, which lacks chlorine .
  • Conjugation Effects : The α,β-unsaturated analog (prop-2-en-1-one) in exhibits enhanced reactivity due to conjugation, unlike the saturated propan-1-one backbone of the target compound .

Physicochemical Properties

Table 3: Comparative Physical Properties
Compound Melting Point (°C) Solubility Crystallinity
Target Compound Not reported Likely low in water (hydrophobic halogens) Non-merohedral twinning observed in analogs
(2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one Not reported Moderate in DMSO Twinned crystals due to steric strain
1-(3-Bromophenyl)-3-(4-fluorophenyl)propan-1-one (CAS 898768-14-4) Not reported Low in water Likely amorphous (no crystal data)
  • Crystallinity : The α,β-unsaturated analog in forms twinned crystals, suggesting structural rigidity, whereas the saturated target compound may exhibit different packing motifs .
  • Solubility : All analogs are expected to be poorly water-soluble due to aromatic halogens, favoring organic solvents like DMSO or acetone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one
Reactant of Route 2
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3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one

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